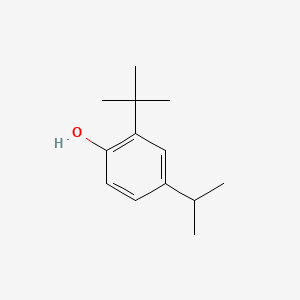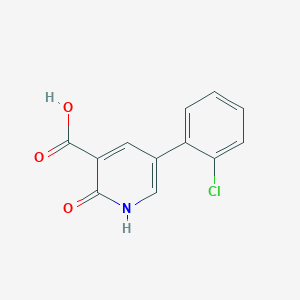
1-Methylsilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsilolane is an organosilicon compound with the molecular formula C5H12Si. It is a member of the silolane family, which consists of cyclic silicon-containing compounds. The presence of silicon in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylsilolane can be synthesized through several methods. One common approach involves the reaction of 1-chloromethylsilane with a suitable nucleophile under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylsilolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or organometallic compounds are used in the presence of a catalyst.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted silolane derivatives .
Applications De Recherche Scientifique
1-Methylsilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, which are employed in sealants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 1-Methylsilolane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved include nucleophilic attack on the silicon center, leading to the formation of new bonds and the release of by-products .
Comparaison Avec Des Composés Similaires
1-Methylsiletane: Another cyclic organosilicon compound with similar properties.
Dimethylsilane: A simpler organosilicon compound used in various industrial applications.
Phenylsilane: Contains a phenyl group attached to the silicon atom, offering different reactivity and applications.
Uniqueness: 1-Methylsilolane is unique due to its cyclic structure, which imparts distinct chemical properties compared to linear organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
765-41-3 |
|---|---|
Formule moléculaire |
C5H12Si |
Poids moléculaire |
100.23 g/mol |
Nom IUPAC |
1-methylsilolane |
InChI |
InChI=1S/C5H12Si/c1-6-4-2-3-5-6/h6H,2-5H2,1H3 |
Clé InChI |
SBWCARQXLPGQNH-UHFFFAOYSA-N |
SMILES |
C[Si]1CCCC1 |
SMILES canonique |
C[SiH]1CCCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)




![Propanoic acid,3-[(4-nitrophenyl)thio]-](/img/structure/B3057005.png)







